Mcl1-IN-2 -

Mcl1-IN-2

Catalog Number: EVT-273771
CAS Number:
Molecular Formula: C19H15N3OS
Molecular Weight: 333.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mcl1-IN-2 is a selective Mcl-1 inhibitor.

YM155

    Compound Description: YM155 is a dioxonaphthoimidazolium compound identified as a survivin suppressant. [] Research has demonstrated its ability to inhibit cell growth and induce apoptosis in non-small cell lung cancer (NSCLC) cells. [] YM155 achieves this by suppressing survivin and other anti-apoptotic proteins like Mcl1, Bcl-2, and Bcl-xl in a dose- and time-dependent manner. [] Interestingly, YM155 does not directly target key proteins within the NF-κB signaling pathway, such as IκBα, p65, or p50. [] Instead, it acts by suppressing the phosphorylation of the p50 subunit at Ser337, hindering the binding of NF-κB dimers to DNA and ultimately leading to its potent cell-killing effects. []

AB1

    Compound Description: AB1 is a structural analog of YM155, exhibiting similar cell growth arrest and apoptosis induction in NSCLC H1299 cells. [] AB1 mirrors YM155's effects on anti-apoptotic proteins, suppressing survivin, Mcl1, Bcl-2, and Bcl-xl. [] Similar to YM155, AB1 doesn't affect the expression levels of IκBα, p65, or p50 but hinders the phosphorylation of the p50 subunit, thus interfering with NF-κB DNA binding and transcriptional activity. []

Venetoclax

    Compound Description: Venetoclax is a selective Bcl-2 inhibitor clinically approved for treating chronic lymphocytic leukemia (CLL). [] Despite its success, both de novo and acquired resistance to venetoclax is emerging. [] Preclinical studies suggest that increased levels of other anti-apoptotic proteins, including Mcl1, contribute to this resistance. []

    Relevance: The development of resistance to venetoclax, often linked to increased Mcl1 levels, highlights the crucial role of Mcl1 in cancer cell survival and drug resistance. [] This emphasizes the potential of Mcl1-IN-2 as a therapeutic target, particularly for cancers that exhibit resistance to Bcl-2 inhibitors like venetoclax. Understanding the interplay between Mcl1 and other anti-apoptotic proteins could be critical in developing effective combination therapies with Mcl1-IN-2.

AZD4573

    Compound Description: AZD4573 is a selective CDK9 inhibitor. [] Inhibiting CDK9 disrupts transcription elongation, leading to reduced levels of short-lived transcripts and proteins, including Mcl1. [] AZD4573 demonstrates potent single-agent activity, inducing cell death in vitro and tumor regression in vivo across various hematologic cancers. [] Notably, combining AZD4573 with venetoclax exhibits synergistic effects, effectively overcoming de novo venetoclax resistance in preclinical hematologic tumor models. [] This synergistic effect is attributed to AZD4573's ability to counteract the venetoclax-induced increase in Mcl1 levels. []

    Relevance: AZD4573's success in overcoming venetoclax resistance by reducing Mcl1 levels further underscores the therapeutic potential of targeting Mcl1 in cancers, especially those resistant to Bcl-2 inhibitors. [] This example highlights the possibility of exploring combination therapies that include Mcl1-IN-2 with other targeted agents like CDK9 inhibitors to enhance efficacy and overcome potential resistance mechanisms.

17S-FD-895

    Compound Description: 17S-FD-895 is a stable pladienolide-derived small molecule splicing modulator. [] It targets SF3B1, a key component of the spliceosome, to modulate mRNA splicing. [] Studies show that 17S-FD-895 selectively eliminates leukemia stem cells (LSCs) in adult AML. [] In pediatric AML, 17S-FD-895 treatment induces dose-dependent reduction in clonogenicity and self-renewal of CD34+ cells, with higher sensitivity observed compared to adult AML. [] Notably, the treatment leads to a dose-dependent increase in MCL1 exon 2 skipping, producing pro-apoptotic MCL1-S transcripts. []

    Relevance: While 17S-FD-895 targets SF3B1 and affects MCL1 splicing, it highlights the significance of MCL1 as a target in cancer therapy. [] Unlike 17S-FD-895, Mcl1-IN-2 might directly interact with Mcl1 protein, offering a different approach to modulating its activity. Investigating the specific effects of Mcl1-IN-2 on MCL1 splicing and comparing them to those of 17S-FD-895 could provide valuable insights into potential therapeutic applications and mechanisms.

Overview

Mcl1-IN-2 is classified as a selective inhibitor of the Mcl-1 protein, a member of the Bcl-2 family that prevents apoptosis. Overexpression of Mcl-1 is frequently observed in many tumor types and is associated with tumorigenesis, poor prognosis, and drug resistance. Therefore, Mcl1-IN-2 has garnered attention for its potential therapeutic applications in oncology, particularly in treating cancers resistant to conventional therapies .

Synthesis Analysis

The synthesis of Mcl1-IN-2 involves several steps that utilize high-throughput screening techniques to identify lead compounds with selective binding to the Mcl-1 protein. The compound was developed through structure-based drug design and optimization processes that enhance its binding affinity to Mcl-1 while minimizing off-target effects.

Methods

  1. High-throughput Screening: A library of small molecules was screened to identify potential inhibitors of Mcl-1.
  2. Structure-Based Design: Computational modeling techniques were employed to predict the binding interactions between Mcl1-IN-2 and the Mcl-1 protein.
  3. Optimization: The lead compound underwent modifications to improve its pharmacokinetic properties and selectivity towards Mcl-1 .
Molecular Structure Analysis

Mcl1-IN-2 exhibits a specific molecular structure that facilitates its interaction with the Mcl-1 protein.

Structure Data

  • Molecular Formula: Not explicitly provided in the sources.
  • Binding Affinity: The compound demonstrates high affinity for Mcl-1, with dissociation constants typically reported in the nanomolar range.
  • Structural Features: The design includes functional groups that enhance solubility and binding specificity to the hydrophobic pockets of the Mcl-1 protein .
Chemical Reactions Analysis

The chemical reactions involved in synthesizing Mcl1-IN-2 primarily focus on forming covalent bonds that stabilize its interaction with the target protein.

Reactions

  1. Ligand-Receptor Binding: The compound forms non-covalent interactions with specific residues within the BH3-binding groove of Mcl-1.
  2. Stability Assessments: Evaluations of how modifications affect binding stability and solubility are crucial during synthesis optimization.
Mechanism of Action

Mcl1-IN-2 functions by selectively inhibiting the anti-apoptotic activity of the Mcl-1 protein, thereby promoting apoptosis in cancer cells that rely on this survival mechanism.

Process

  1. Displacement of Pro-apoptotic Proteins: By binding to Mcl-1, Mcl1-IN-2 disrupts its interaction with pro-apoptotic proteins such as Bak and Bax.
  2. Induction of Apoptosis: This disruption leads to the activation of apoptotic pathways, resulting in increased cell death in cancerous tissues .
Physical and Chemical Properties Analysis

The physical and chemical properties of Mcl1-IN-2 are essential for understanding its behavior in biological systems.

Physical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.

Chemical Properties

  • Stability: Chemically stable under physiological conditions but may be sensitive to extreme pH or temperature variations.
  • Reactivity: Reacts selectively with target proteins without significant off-target interactions .
Applications

Mcl1-IN-2 holds significant promise in scientific research and clinical applications:

Scientific Uses

  1. Cancer Research: Used as a tool compound to study apoptosis mechanisms and evaluate therapeutic strategies against cancer cells exhibiting high levels of Mcl-1.
  2. Drug Development: Serves as a lead compound for developing new anti-cancer therapies targeting the Bcl-2 family proteins.

Ongoing research aims to further elucidate its efficacy across different cancer types and explore potential combination therapies with other anti-cancer agents .

Properties

Product Name

Mcl1-IN-2

IUPAC Name

7-[(pyridin-2-ylamino)-thiophen-2-ylmethyl]quinolin-8-ol

Molecular Formula

C19H15N3OS

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C19H15N3OS/c23-19-14(9-8-13-5-3-11-21-17(13)19)18(15-6-4-12-24-15)22-16-7-1-2-10-20-16/h1-12,18,23H,(H,20,22)

InChI Key

ICJKSTJCIAGPIS-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CS4

Solubility

Soluble in DMSO

Synonyms

Mcl1-IN-2; Mcl1IN2; Mcl1 IN 2; Mcl1-inhibitor-2; Mcl1 inhibitor 2;

Canonical SMILES

C1=CC=NC(=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CS4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.